N,N'-[Disulfanediylbis(4-chloro-2,1-phenylene)]bis(2,4,6-trimethylaniline)
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Overview
Description
N,N’-[Disulfanediylbis(4-chloro-2,1-phenylene)]bis(2,4,6-trimethylaniline) is a complex organic compound characterized by the presence of disulfide bonds and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Disulfanediylbis(4-chloro-2,1-phenylene)]bis(2,4,6-trimethylaniline) typically involves the reaction of 4-chloro-2,1-phenylenediamine with 2,4,6-trimethylaniline in the presence of a disulfide-forming reagent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N’-[Disulfanediylbis(4-chloro-2,1-phenylene)]bis(2,4,6-trimethylaniline) undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bonds, forming thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N,N’-[Disulfanediylbis(4-chloro-2,1-phenylene)]bis(2,4,6-trimethylaniline) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N’-[Disulfanediylbis(4-chloro-2,1-phenylene)]bis(2,4,6-trimethylaniline) involves the interaction of its disulfide bonds with biological molecules. The disulfide bonds can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can disrupt cellular processes, making the compound effective as an antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
N,N’-[Disulfanediylbis(4-chloro-2,1-phenylene)]bis(4-(tert-butyl)benzamide): Similar structure but with tert-butyl groups.
N,N’-[Methylenebis(2-chloro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide): Contains trifluoroacetamide groups instead of trimethylaniline.
Properties
CAS No. |
62156-79-0 |
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Molecular Formula |
C30H30Cl2N2S2 |
Molecular Weight |
553.6 g/mol |
IUPAC Name |
N-[4-chloro-2-[[5-chloro-2-(2,4,6-trimethylanilino)phenyl]disulfanyl]phenyl]-2,4,6-trimethylaniline |
InChI |
InChI=1S/C30H30Cl2N2S2/c1-17-11-19(3)29(20(4)12-17)33-25-9-7-23(31)15-27(25)35-36-28-16-24(32)8-10-26(28)34-30-21(5)13-18(2)14-22(30)6/h7-16,33-34H,1-6H3 |
InChI Key |
KAMOLSJQLDYTLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=C(C=C(C=C2)Cl)SSC3=C(C=CC(=C3)Cl)NC4=C(C=C(C=C4C)C)C)C |
Origin of Product |
United States |
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